Methyl 3-methyl-4-oxopent-2-enoate
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Overview
Description
Methyl 3-methyl-4-oxopent-2-enoate, also known as Methyl acetylacrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid with a fruity odor and is highly flammable. Methyl acetylacrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate acts as an electrophile and undergoes nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of various compounds such as esters, amides, and thioesters. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate can also undergo Michael addition reactions with various nucleophiles such as enolates, imines, and thiols.
Biochemical and Physiological Effects:
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has also been shown to have cytotoxic effects on various cancer cell lines. In vivo studies have shown that Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has analgesic and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has several advantages for lab experiments. It is readily available, easy to handle, and has a low toxicity. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is also stable under various conditions and can be stored for a long time. However, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has some limitations for lab experiments. It is highly flammable and should be handled with care. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the research of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate. One direction is the development of new synthetic methods for the production of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate. Another direction is the study of the mechanism of action of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate on various enzymes and proteins. Further research is also needed to investigate the cytotoxic effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate on various cancer cell lines. Additionally, the pharmacological effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate need to be further studied to develop new drugs and improve the efficacy of existing drugs.
Conclusion:
In conclusion, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is an important organic compound that is widely used in scientific research. It has various applications in organic chemistry, biochemistry, and pharmacology. Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate has several advantages for lab experiments, but it also has some limitations. Further research is needed to investigate the various biochemical and physiological effects of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate and develop new synthetic methods for its production.
Synthesis Methods
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate can be synthesized by the reaction of methyl vinyl ketone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate as a product. The reaction can be represented as follows:
Scientific Research Applications
Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used as a starting material for the synthesis of various compounds such as heterocycles, carboxylic acids, and esters. In biochemistry, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used to study the mechanism of action of various enzymes and proteins. In pharmacology, Methyl 3-methyl-4-oxopent-2-enoate acetylacrylate is used to develop new drugs and study the pharmacological effects of existing drugs.
properties
IUPAC Name |
methyl (E)-3-methyl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAODWYVSFNKRR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-oxopent-2-enoate |
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